molecular formula C7H10ClN3 B1326439 2-Chloro-N4-ethylpyridine-3,4-diamine CAS No. 1025509-12-9

2-Chloro-N4-ethylpyridine-3,4-diamine

Cat. No.: B1326439
CAS No.: 1025509-12-9
M. Wt: 171.63 g/mol
InChI Key: SSKAATGTQVWBEN-UHFFFAOYSA-N
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Description

2-Chloro-N4-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is characterized by the presence of a chloro group at the second position and an ethyl group at the N4 position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine typically involves the chlorination of N4-ethylpyridine-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

2-Chloro-N4-ethylpyridine-3,4-diamine is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Chemistry: The compound is used in the development of new synthetic methodologies and as a building block for more complex molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N4-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The chloro group at the second position and the ethyl group at the N4 position of the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-N4-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the second position and the ethyl group at the N4 position makes it a valuable compound for various synthetic and research applications .

Biological Activity

2-Chloro-N4-ethylpyridine-3,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, drawing on diverse research findings.

This compound has the molecular formula C7H10ClN3C_7H_{10}ClN_3 and is characterized by a chloro substituent at the 2-position and an ethyl group at the N4 position of the pyridine ring. The synthesis typically involves chlorination of N4-ethylpyridine-3,4-diamine using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity .

Synthetic Route Overview

StepReagentsConditionsYield
ChlorinationThionyl chloride or phosphorus pentachlorideInert solvent (e.g., dichloromethane)High purity through recrystallization

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The chloro group enhances binding affinity, while the ethyl group contributes to selectivity. This compound can inhibit enzyme activity by binding to active or allosteric sites, modulating enzymatic functions .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity
Studies have shown that various derivatives of pyridine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against a range of microorganisms such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes linked to inflammatory diseases and cancer. It has been shown to affect Edg receptors, which are involved in various pathological conditions including rheumatoid arthritis and cancer .

3. Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Research into similar compounds indicates potential for antitumor activity .

Case Studies

A notable study explored the synthesis and biological evaluation of related pyridine derivatives, revealing their significant antimicrobial activity against multiple pathogens. Compounds structurally similar to this compound were found to be effective against Klebsiella pneumoniae and Candida albicans, suggesting a promising avenue for further investigation into this compound's efficacy .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
2-Chloro-N4-methylpyridine-3,4-diamineMethyl instead of ethyl groupModerate antimicrobial activity
2-Bromo-N4-ethylpyridine-3,4-diamineBromo instead of chloro groupVariable activity depending on bromination
2-Chloro-N4-propylpyridine-3,4-diaminePropyl instead of ethyl groupPotentially enhanced lipophilicity

Properties

IUPAC Name

2-chloro-4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKAATGTQVWBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025509-12-9
Record name 2-chloro-N4-ethylpyridine-3,4-diamine
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